Cyclopropylacetylene

Beschreibung

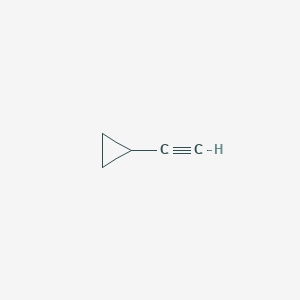

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethynylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-2-5-3-4-5/h1,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTDXPDGUHAFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217795 | |

| Record name | Cyclopropylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6746-94-7 | |

| Record name | Cyclopropylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6746-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethynyl cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropane, ethynyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropylacetylene

Classical Synthetic Approaches

Classical synthetic routes to cyclopropylacetylene typically involve the modification of existing carbon skeletons to introduce both the cyclopropyl (B3062369) ring and the alkyne functionality.

One established method for preparing this compound is a two-step procedure starting from cyclopropyl methyl ketone. wikipedia.orgorgsyn.orgchemicalbook.in This involves an initial dichlorination of the ketone, followed by a double dehydrohalogenation. wikipedia.orgorgsyn.org

The first step, dichlorination of cyclopropyl methyl ketone (C₅H₈O), typically involves reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). seu.eduorgsyn.org This reaction converts the methyl ketone into a geminal dichloride, specifically 1-cyclopropyl-1,1-dichloroethane (B12077848). wikipedia.org The mechanism of chlorination of methyl ketones often proceeds via enolization, followed by electrophilic attack of the halogen. In the context of the haloform reaction, successive deprotonation and halogenation cycles at the alpha-carbon occur, leading to trihalogenation. masterorganicchemistry.com For cyclopropyl methyl ketone, the goal is to introduce two chlorine atoms at the α-carbon adjacent to the carbonyl.

Following dichlorination, the 1-cyclopropyl-1,1-dichloroethane undergoes a double dehydrohalogenation. This elimination reaction typically requires a strong base to remove two equivalents of hydrogen halide (HCl) and form the alkyne. wikipedia.orgorgsyn.org Common strong bases employed include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgorgsyn.orggoogle.com The dehydrohalogenation proceeds via an E2 elimination mechanism, where a strong base removes a hydrogen adjacent to a halogen, leading to the formation of a carbon-carbon double bond and the ejection of a halide leaving group. libretexts.org A second E2 elimination then converts the intermediate alkene into an alkyne. libretexts.org

Yield optimization strategies have focused on mitigating these issues. Salaun improved the elimination step by utilizing potassium tert-butoxide in DMSO. orgsyn.orgorgsyn.org Other approaches include using milder chlorinating agents like triphenylphosphine (B44618) dichloride (Ph₃PCl₂) to avoid ring opening, although thionyl chloride (SOCl₂) has been reported to cause charring of the intermediate product. seu.edu The inherent strain of the cyclopropyl ring makes it susceptible to ring-opening reactions, which can be a significant challenge in achieving high yields. seu.edu

An overview of reported yields for this method:

| Chlorinating Agent | Base for Dehydrohalogenation | Solvent (Chlorination) | Solvent (Elimination) | Reported Yield (%) | Reference |

| PCl₅ | Strong Base | - | - | 20-25 | wikipedia.orgorgsyn.orgchemicalbook.in |

| PCl₅ | Strong Base | CCl₄ | - | 21 | orgsyn.orgorgsyn.org |

| PCl₅ | KOtBu | - | DMSO | Improved elimination | orgsyn.orgorgsyn.org |

(Note: This table is designed to be interactive in a live environment, allowing for sorting and filtering.)

Another significant synthetic route to this compound involves the cyclization of halopentyne derivatives, particularly 5-chloro-1-pentyne (B126576). wikipedia.orgorgsyn.orggoogle.com This "one-pot" synthesis offers advantages in terms of streamlined processing and potentially higher yields compared to the multi-step dehydrohalogenation approach. wikipedia.orgorgsyn.orggoogle.com

The cyclization of 5-chloro-1-pentyne (Cl-CH₂-CH₂-CH₂-C≡CH) to this compound (C#CC1CC1) involves the formation of the cyclopropyl ring from a linear precursor. wikipedia.orgorgsyn.org The reaction typically begins with deprotonation of the terminal alkyne, forming an acetylide anion. orgsyn.org This anion then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen (chlorine in this case), leading to the formation of the three-membered cyclopropyl ring and the expulsion of the halide. orgsyn.org This process is regioselective, favoring the formation of the cyclopropyl ring rather than other possible cyclization products. The method relies on the formation of a dianion intermediate which subsequently cyclizes to the cyclopropylacetylide anion. orgsyn.org

Organolithium reagents play a crucial role in initiating the cyclization of halopentyne derivatives. wikipedia.org Specifically, n-butyllithium (n-BuLi) or n-hexyllithium (B1586676) are commonly used. wikipedia.org These reagents act as strong bases, deprotonating the terminal alkyne of 5-chloro-1-pentyne to generate the corresponding lithium acetylide. orgsyn.org

A reported yield for this method:

| Starting Material | Reagent | Solvent | Temperature Range (°C) | Reported Yield (%) | Reference |

| 5-chloro-1-pentyne | n-BuLi | Cyclohexane (B81311) | 0-80 | 65 | google.comgoogle.com |

| 5-chloro-1-pentyne | n-BuLi | Cyclohexane | <20 (during addition) | 58 (corrected for purity) | orgsyn.orgorgsyn.org |

| 5-halopentyne | Organolithium | - | - | >90 | google.com |

(Note: This table is designed to be interactive in a live environment, allowing for sorting and filtering.)

Organolithium reagents are known for their high reactivity as strong bases and nucleophiles. wikipedia.orgtaylorandfrancis.comsigmaaldrich.com Their highly polar carbon-lithium bond makes them effective in deprotonation reactions. wikipedia.orgtaylorandfrancis.com However, their pyrophoric nature and sensitivity to air and moisture necessitate careful handling. seu.eduwikipedia.orgsigmaaldrich.com The method involving 5-chloro-1-pentyne and n-BuLi is considered a one-pot procedure from a commercially available starting material, where the initially formed acetylide anion undergoes a second deprotonation to form a dianion, which then cyclizes to the cyclopropylacetylide anion. orgsyn.org This process can also be adapted for the synthesis of other cyclopropylalkynes by quenching the acetylide anion with appropriate electrophiles. orgsyn.org

Cyclization of Halopentyne Derivatives

Advanced and Improved Synthesis Protocols

The pursuit of more efficient and scalable methods for this compound synthesis has led to the development of several advanced protocols, often aiming to overcome the limitations of earlier approaches, such as low yields and difficulty in scale-up. chemicalbook.comfishersci.cafishersci.finih.gov

Multi-step Convergent Syntheses from Cyclopropane (B1198618) Carboxaldehyde

A key sequence in this methodology begins with the condensation of cyclopropane carboxaldehyde with malonic acid. chemicalbook.comuni-frankfurt.de This reaction, typically conducted in a nonaqueous solvent in the presence of a base catalyst, yields 3-cyclopropylacrylic acid. chemicalbook.com The subsequent step involves the halogenation of 3-cyclopropylacrylic acid to form (E,Z)-1-halo-2-cyclopropylethylene. chemicalbook.comuni-frankfurt.de This transformation can be achieved in high yield under convenient reaction conditions, sometimes involving a metal catalyst and a halogenating agent in the presence of a phase transfer agent. chemicalbook.com

An alternative alkylation and halogenation sequence starts with cyclopropane carboxaldehyde reacting with an alkylating/halogenating agent, such as trichloroacetic acid, to form 1,1,1-trichloro-2-cyclopropyl-ethanol. fishersci.ca This intermediate is then protected to yield 1,1,1-trichloro-2-cyclopropyl-2-ethanyltosylate. fishersci.ca

The formation of the alkyne moiety, this compound, is achieved through dehydrohalogenation techniques. In the sequence starting from (E,Z)-1-halo-2-cyclopropylethylene, this intermediate is treated with a strong base, often in the presence of a phase transfer agent. chemicalbook.comuni-frankfurt.de Similarly, the 1,1,1-trichloro-2-cyclopropyl-2-ethanyltosylate intermediate undergoes dehalogenation with a strong base, such as sodium amide or methyl lithium, to yield this compound. fishersci.ca

One-Pot Synthetic Strategies

One-pot synthetic strategies offer advantages in terms of efficiency and reduced handling. A notable one-pot synthesis of this compound involves the reaction of 5-chloro-1-pentyne with n-butyl lithium or n-hexyl lithium, typically in cyclohexane as a solvent. fishersci.cafishersci.fiuni.lu This process involves a metalation step followed by cyclization, leading to the formation of the cyclopropylacetylide anion, which can then be quenched to yield this compound. fishersci.cafishersci.fiuni.lu While this method has shown a yield of approximately 50% with n-butyl lithium, the flammability and cost associated with n-butyl lithium have prompted investigations into alternative bases and solvents. nih.gov However, experiments with potassium tert-butoxide in cyclohexane, lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF), and cesium hydroxide (B78521) (CsOH) in N,N-dimethylformamide (DMF) did not prove to be superior alternatives to n-butyl lithium for this specific one-pot synthesis. nih.gov

Green Chemistry Approaches in this compound Synthesis

Solvent selection is a critical aspect of green chemistry, directly influencing the environmental footprint of a synthetic process. In CPA synthesis, various solvents have been employed across different synthetic steps. For instance, nonaqueous solvents are used during the condensation of cyclopropane carboxaldehyde with malonic acid. chemicalbook.com Halogenated solvents (e.g., chlorobenzene, dichloromethane, chloroform) and ether solvents (e.g., tetrahydrofuran, diethyl ether) are mentioned in some processes involving alkylation and dehalogenation steps. fishersci.ca Hydrocarbon or aromatic solvents like cyclohexane, pentane, hexane, and toluene (B28343) are also utilized. fishersci.ca

The one-pot synthesis involving 5-chloro-1-pentyne often uses cyclohexane as a solvent, with efforts exploring alternatives to improve safety and environmental aspects. fishersci.canih.govfishersci.fiuni.lu Dimethyl sulfoxide (DMSO) and ethyl cellosolve have been noted as solvents in dehydrohalogenation reactions. fishersci.finih.gov More recent methods aiming for greener synthesis have highlighted the use of organic bases, catalysts, and solvents with characteristics of safety and environmental friendliness, and the ability to recycle reaction solutions, thereby reducing the generation of large amounts of waste. nih.gov Some methods specifically mention the use of methanol (B129727) and acetone (B3395972) in dehydrohalogenation steps, emphasizing mild reaction conditions and reduced environmental impact.

Atom Economy and Waste Reduction in Synthesis

Atom economy is a crucial metric in green chemistry, aiming to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste researchgate.netresearchgate.net. Traditional synthetic routes to this compound often face challenges in this regard.

For instance, the dichlorination and double dehydrohalogenation method (Method 1) typically generates substantial amounts of inorganic salt byproducts and phosphorus-containing waste, which limits its industrial attractiveness and efficiency google.comgoogle.com. Similarly, processes involving multiple halogenation and dehydrohalogenation steps can lead to the formation of stoichiometric amounts of halide salts as waste, impacting atom economy google.comgoogle.com.

Conversely, newer methodologies have focused on improving atom economy and reducing waste. The two-step method starting from cyclopropylmethyl ketone (Method 6) highlights its advantages in terms of safety, environmental friendliness, and reduced "three waste discharge" (waste gas, waste water, and waste residue) lookchem.comgoogle.compatsnap.com. This is achieved by utilizing organic bases and catalysts, operating under mild conditions, and avoiding highly toxic reagents or large volumes of phosphorus-containing wastewater google.com.

While direct atom economy calculations for all this compound syntheses are not explicitly detailed in the search results, the principle is evident in the development of more efficient and cleaner routes. For example, in related alkyne chemistry, palladium-catalyzed allylation reactions of cyclopropyl acetylenes have been developed with high atom economy, demonstrating the potential for waste reduction in transformations involving this compound researchgate.netresearchgate.net. Similarly, manganese-catalyzed dimerization and cross-coupling of terminal alkynes, including this compound, are described as atom-economic processes acs.org. These examples, while not direct syntheses of this compound, illustrate the application of atom-economic principles in reactions involving alkynes.

Summary of Synthetic Methods and Yields

| Method No. | Starting Material(s) | Key Reagents/Steps | Reported Yield (%) | Notes on Scale/Efficiency |

| 1 | Cyclopropyl methyl ketone | PCl₅, strong base (e.g., KOtBu/DMSO) | 20-25 wikipedia.orgorgsyn.orgchemicalbook.com | Low yield, scale-up problems, significant waste wikipedia.orgorgsyn.orgchemicalbook.comgoogle.com |

| 2 | 5-Chloro-1-pentyne | n-Butyllithium/cyclohexane | 65-70 wikipedia.orggoogle.comgoogle.com | One-pot, improved yield, feasible for commercial process wikipedia.orggoogle.comgoogle.com |

| 3 | Bromovinylcyclopropane | Base-induced dehydrohalogenation | Not specified orgsyn.orgchemicalbook.com | Similar to Method 1 in principle orgsyn.orgchemicalbook.com |

| 4 | 5-Chloro-1-trimethylsilyl-1-pentyne | Lithium diisopropylamide, desilylation | Not specified orgsyn.orgchemicalbook.com | Involves silyl-protected intermediate orgsyn.orgchemicalbook.com |

| 5 | Cyclopropane carboxaldehyde | Malonic acid, halogenation, dehydrohalogenation | High overall yields google.comwipo.int | Suitable for large-scale industrial production google.comwipo.int |

| 6 | Cyclopropylmethyl ketone | Chlorination reagent, organic base, alkali | 89 google.com | High yield, mild conditions, environmentally friendly, reduced waste lookchem.comgoogle.compatsnap.com |

Continuous Flow Reaction Methodologies for Scalable Production

Continuous flow chemistry offers significant advantages for scalable production of chemical compounds, including improved safety, enhanced reaction control, and increased efficiency compared to traditional batch processes. While specific continuous flow syntheses solely dedicated to this compound are less extensively documented than batch methods, the principles of flow chemistry are being applied to the synthesis of cyclopropyl-containing compounds and alkyne chemistry, suggesting its applicability for this compound.

One relevant mention indicates that a one-pot synthesis of this compound from 5-chloropentyne using butyllithium (B86547) in tetrahydrofuran/hexane has been explored in the context of flow chemistry thieme-connect.de. This suggests that the established batch methods, particularly the efficient one-pot cyclization, could be adapted for continuous flow to achieve scalable production.

Furthermore, continuous flow methodologies have been developed for the synthesis of other cyclopropyl derivatives, such as cyclopropyl carbaldehydes, ketones, and aminoketones researchgate.netmdpi.com. These examples demonstrate the feasibility of synthesizing strained ring systems in flow, often under mild conditions with reusable catalysts, which contributes to scalability and sustainability mdpi.com. The application of continuous flow to the preparation of cyclopropyl-containing intermediates for pharmaceuticals, such as in the synthesis of efavirenz (B1671121), further underscores its relevance for the scalable production of this compound lookchem.com. The benefits include better heat transfer, safer handling of energetic reactions, and precise control over reaction parameters, which are particularly valuable for reactions involving highly reactive intermediates or low-boiling products like this compound guidechem.comorgsyn.org.

Chemical Reactivity and Reaction Mechanisms of Cyclopropylacetylene

Ring Strain and its Influence on Reactivity

The cyclopropyl (B3062369) group in cyclopropylacetylene is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This angular strain makes the σ-bonds of the cyclopropane (B1198618) ring weaker and higher in energy than those in acyclic alkanes. The bonding in cyclopropane is often described by the Walsh model, which depicts the C-C bonds as having increased p-character. This imparts partial π-character to the bonds of the ring, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the alkyne moiety in this compound.

This inherent strain has a profound influence on the molecule's reactivity. The cyclopropyl ring can undergo ring-opening reactions under various conditions, such as with certain transition metals or under acidic conditions, to relieve this strain. wikipedia.org Furthermore, the electron-donating nature of the cyclopropyl group, stemming from the high p-character of its C-C bonds, can influence the reactivity of the adjacent alkyne group, activating it for certain types of chemical transformations. cambridgescholars.com For instance, the strain can facilitate reactions by lowering the activation energy of transition states where the ring strain is released.

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its alkyne functional group, serves as a versatile partner in various cycloaddition reactions.

Paterno-Büchi Type [2+2] Photocycloadditions with Carbonyl Compounds

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that occurs between an electronically excited carbonyl compound and a ground-state alkene, yielding a four-membered oxetane (B1205548) ring. wikipedia.orgorganic-chemistry.orgrsc.org The reaction is typically initiated by UV light, which excites the n→π* transition of the carbonyl group. organic-chemistry.org

The extension of this reaction to alkynes is less common but mechanistically plausible, and would result in the formation of an oxetene. The reaction of an excited-state carbonyl with this compound would proceed via a diradical intermediate. The regioselectivity of the reaction would be determined by the relative stability of the two possible diradical intermediates formed upon initial bond formation between the carbonyl oxygen and one of the alkyne carbons.

While the Paterno-Büchi reaction is a well-established method for synthesizing oxetanes from alkenes, specific and high-yield examples involving this compound are not widely documented in introductory literature. The reaction with alkynes can be challenging due to the different geometry and electronic properties of the triple bond compared to a double bond, and can sometimes lead to different reaction pathways. researchgate.net

| Reaction Type | Reactants | Conditions | Potential Product |

| Paternò-Büchi Type [2+2] | This compound + Acetone (B3395972) | UV Light (hν) | 2,2-Dimethyl-4-cyclopropyl-2H-oxete |

| Paternò-Büchi Type [2+2] | This compound + Benzaldehyde | UV Light (hν) | 2-Phenyl-4-cyclopropyl-2H-oxete |

Diels-Alder and Related [4+2] Cycloadditions

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (typically an alkene) to form a cyclohexene (B86901) ring. wikipedia.org Alkynes can also function as dienophiles, reacting with dienes to produce 1,4-cyclohexadiene (B1204751) derivatives.

This compound can potentially serve as a dienophile in Diels-Alder reactions. The reactivity of an alkyne in this role is generally enhanced by the presence of electron-withdrawing groups. The cyclopropyl group is typically considered weakly electron-donating or to have conjugating properties, which might not strongly activate the alkyne for a standard Diels-Alder reaction with an electron-rich diene. libretexts.org Consequently, reactions involving this compound as a dienophile may require forcing conditions (high temperature or pressure) or the use of highly reactive dienes.

The stereoselectivity and regioselectivity of such reactions would follow the established principles of the Diels-Alder reaction. For example, in a reaction with an unsymmetrical diene, the substitution pattern on the resulting cyclohexadiene ring would be dictated by the electronic interplay between the this compound and the diene. Despite its potential, this compound is not a commonly cited example of a highly reactive dienophile in the context of Diels-Alder reactions. nih.govescholarship.org

| Diene | Dienophile | Conditions | Product |

| 1,3-Butadiene | This compound | Thermal (Heat) | 1-Cyclopropyl-1,4-cyclohexadiene |

| Cyclopentadiene | This compound | Thermal (Heat) | 2-Cyclopropylbicyclo[2.2.1]hepta-2,5-diene |

Gold(I)-Catalyzed Intermolecular Cycloadditions

Gold(I) complexes have emerged as powerful catalysts for the activation of alkynes, including this compound, toward nucleophilic attack. This reactivity is harnessed in intermolecular cycloaddition reactions with alkenes to construct valuable carbocyclic frameworks.

Cyclobutene (B1205218) Formation Pathways

The intermolecular [2+2] cycloaddition between this compound (referred to as ethynylcyclopropane in some literature) and various alkenes, catalyzed by cationic Gold(I) complexes, provides a direct route to cyclobutene derivatives. beilstein-journals.org The success of this transformation hinges on the use of sterically hindered phosphine (B1218219) ligands on the gold catalyst. These bulky ligands selectively activate the alkyne while minimizing unwanted side reactions and catalyst deactivation by the alkene. mdpi.com

The reaction proceeds regioselectively, with terminal alkynes like this compound reacting with mono-, di-, and trisubstituted alkenes to form highly substituted cyclobutenes in moderate to excellent yields. beilstein-journals.org The general pathway involves the electrophilic addition of the gold-activated alkyne to the alkene, followed by a ring-expansion step to yield the final cyclobutene product. researchgate.net

A representative reaction is the cycloaddition of an arylalkyne with an alkene, catalyzed by a bulky Gold(I) complex, as shown in the table below.

| Alkyne Substrate | Alkene Substrate | Gold(I) Catalyst | Product | Yield (%) | Reference |

| Phenylacetylene | α-Methylstyrene | [(tBuXPhos)Au(MeCN)]BArF₄ | 1-Phenyl-2-methyl-2-phenylcyclobut-1-ene | 85 | beilstein-journals.org |

| This compound | α-Methylstyrene | [(tBuXPhos)Au(MeCN)]BArF₄ | 1-Cyclopropyl-2-methyl-2-phenylcyclobut-1-ene | Moderate | beilstein-journals.org |

Note: This table is illustrative of the general reaction. Specific yield for this compound was noted as "moderate" in the reference.

Mechanistic Intermediates (e.g., Cyclopropyl Gold(I)-Carbene)

The mechanism of Gold(I)-catalyzed cycloadditions is understood to proceed through key reactive intermediates. nih.gov The catalytic cycle is initiated by the coordination of the Gold(I) catalyst to the alkyne moiety of this compound. This π-activation renders the alkyne highly electrophilic. Subsequent attack by an alkene leads not to a concerted cycloaddition, but to the stepwise formation of a highly distorted cyclopropyl gold(I) carbene-like intermediate. researchgate.netrsc.org

This intermediate is a pivotal species that can be viewed as a resonance hybrid of a gold-carbene and a vinyl-stabilized gold-coordinated carbocation. From this intermediate, the reaction proceeds via ring expansion, where the cyclopropylcarbinyl-like cation rearranges to form the more stable cyclobutene ring system, followed by demetalation to release the product and regenerate the active Gold(I) catalyst. researchgate.net The existence and reactivity of these cyclopropyl gold(I) carbene intermediates are central to a wide range of gold-catalyzed transformations of enynes and alkynes. nih.gov

Gold(III)-Catalyzed Cycloadditions

While Gold(I) catalysis of alkyne reactions is extensively studied, the use of Gold(III) complexes is less common but mechanistically distinct. Gold(III) is a harder Lewis acid and can activate alkynes toward nucleophilic attack. mdpi.com Some studies have shown that Gold(III) salts, such as AuCl₃, can catalyze cycloaddition reactions of alkynes. beilstein-journals.org For instance, the reaction of 3-hexyne (B1328910) can undergo a [2+2] cycloaddition, followed by aryl migration and reductive deprotonation in the presence of a Gold(III) complex. nih.gov

However, computational and experimental studies suggest that Gold(III) catalysts are often less effective than their Gold(I) counterparts for many alkyne hydrofunctionalizations due to a high activation barrier for the protonolysis step, which is a key part of the catalytic cycle. mdpi.com Specific, well-documented examples of Gold(III)-catalyzed intermolecular cycloadditions involving this compound as the substrate are not prevalent in the reviewed scientific literature, indicating this may be a less explored or less efficient pathway compared to Gold(I) catalysis.

Cobalt-Catalyzed [2+2+2] Cycloadditions with Nitriles

The cobalt-catalyzed [2+2+2] cycloaddition of two alkyne molecules and one nitrile molecule is a powerful and atom-economical method for the synthesis of substituted pyridines. rsc.orgbohrium.com This reaction has been successfully applied to terminal alkynes, including this compound. rsc.org

In a typical reaction, an in situ generated Cobalt(I) catalyst promotes the cyclotrimerization. Research has demonstrated that using this compound in these reactions can lead to quantitative conversion to the corresponding cyclopropyl-substituted pyridine (B92270) product. rsc.org The mechanism is believed to involve the formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of two alkyne units. Subsequent insertion of the nitrile into the metallacycle, followed by reductive elimination, yields the aromatic pyridine ring and regenerates the active cobalt catalyst. rsc.org

| Alkyne Substrate | Nitrile Substrate | Cobalt Catalyst System | Product Type | Conversion (%) | Reference |

| This compound | Benzonitrile | CoBr₂ / Zn / PPh₃ | 2,4-Dicyclopropyl-6-phenylpyridine & Isomers | Quantitative | rsc.org |

| 1-Hexyne | Benzonitrile | CoBr₂ / Zn / PPh₃ | 2,4-Di-n-butyl-6-phenylpyridine & Isomers | Quantitative | rsc.org |

| Benzylacetylene | Benzonitrile | CoBr₂ / Zn / PPh₃ | 2,4-Dibenzyl-6-phenylpyridine & Isomers | Quantitative | rsc.org |

Metal-Catalyzed Coupling Reactions

This compound, as a terminal alkyne, is a versatile substrate for various metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Pd/TDMPP-Catalyzed)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a prime example of a reaction applicable to this compound. organic-chemistry.orgrsc.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base.

The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne) and subsequent reductive elimination to yield the coupled product.

The choice of ligand on the palladium center is crucial for the efficiency and scope of the reaction. Phosphine ligands are widely used to stabilize the palladium catalyst and modulate its reactivity. nih.gov A vast array of phosphine ligands, from simple triphenylphosphine (B44618) to complex biarylphosphines, have been developed. wikipedia.org However, a detailed survey of the literature does not yield prominent, specific examples of the ligand Tris(dimethylamino)phenylphosphine (TDMPP) being used in the cross-coupling of this compound. While TDMPP belongs to the general class of electron-rich phosphine ligands employed in palladium catalysis, its specific application and efficacy for this particular substrate are not well-documented in dedicated studies. Therefore, while this compound readily undergoes palladium-catalyzed cross-coupling reactions, the use of TDMPP as the ligand of choice represents a highly specialized and not widely reported variant.

Homo- and Heterocoupling Leading to 1,3-Enynes

The direct coupling of alkynes is a powerful, atom-economical method for synthesizing conjugated 1,3-enynes. nih.gov This can occur through either the homocoupling of a single alkyne or the heterocoupling of two different alkynes. Transition metal catalysis, particularly with palladium, is a common strategy for these transformations. nih.gov While general methods exist for the synthesis of 1,3-enynes, such as the Sonogashira reaction between terminal alkynes and alkenyl halides, specific studies detailing the direct homo- or heterocoupling of this compound to form 1,3-enynes are not extensively documented in the surveyed literature. nih.gov Methodologies such as iron-catalyzed Z-selective alkyne dimerization have been developed for other terminal alkynes, highlighting a potential route for such conversions. nih.gov

Allylic Alkylation Reactions

This compound is a valuable reagent in allylic alkylation reactions, where it functions as a precursor to a π-allyl intermediate following a characteristic ring-opening of the cyclopropyl group.

A novel palladium-catalyzed allylic alkylation of oxindoles with cyclopropyl acetylenes has been developed to construct 1,3-diene oxindole (B195798) frameworks. chemistryviews.orgresearchgate.net These products are notable for featuring a quaternary stereocenter at the C3 position of the oxindole. chemistryviews.orgresearchgate.net The reaction proceeds with high regio- and stereoselectivity, demonstrating good functional group tolerance and high atom economy. chemistryviews.orgresearchgate.net

The optimized reaction conditions typically involve a palladium catalyst such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), a ligand like triphenylphosphine (PPh₃), and an additive, such as 3-chlorobenzoic acid, in a solvent like 1,4-dioxane. chemistryviews.org The process is redox-neutral and avoids the need for pre-installing leaving groups or using external oxidants. researchgate.net

Table 1: Palladium-Catalyzed Allylic Alkylation of Oxindoles with Substituted Cyclopropylacetylenes

| Entry | Oxindole Substituent (R¹) | This compound Substituent (R²) | Product | Yield (%) |

| 1 | H | 4-MeC₆H₄ | 3-(1-(4-methylphenyl)-5-phenylpenta-1,3-dien-2-yl)-3-phenyloxindole | 95 |

| 2 | H | 4-MeOC₆H₄ | 3-(1-(4-methoxyphenyl)-5-phenylpenta-1,3-dien-2-yl)-3-phenyloxindole | 94 |

| 3 | H | 4-FC₆H₄ | 3-(1-(4-fluorophenyl)-5-phenylpenta-1,3-dien-2-yl)-3-phenyloxindole | 89 |

| 4 | H | 4-ClC₆H₄ | 3-(1-(4-chlorophenyl)-5-phenylpenta-1,3-dien-2-yl)-3-phenyloxindole | 91 |

| 5 | 5-Me | 4-MeC₆H₄ | 5-methyl-3-(1-(4-methylphenyl)-5-phenylpenta-1,3-dien-2-yl)-3-phenyloxindole | 85 |

| 6 | 5-Cl | C₆H₅ | 5-chloro-3-(1,5-diphenylpenta-1,3-dien-2-yl)-3-phenyloxindole | 82 |

Data synthesized from research findings. chemistryviews.org

This compound and its derivatives can be used as pentadienylation reagents in the asymmetric α-pentadienylation of aldehydes. acs.orgnih.gov This reaction is achieved through a cooperative catalysis system involving a chiral Pd(0) catalyst and a chiral Brønsted acid, often in the presence of a substoichiometric amount of an achiral amine. acs.orgnih.govorganic-chemistry.org The method is highly effective, affording α-pentadienylated aldehydes in high yields and with excellent enantioselectivities and E/Z ratios. nih.govorganic-chemistry.org This approach overcomes the limitations of previous methods that required prefunctionalized substrates or stoichiometric oxidants. organic-chemistry.org

The reaction demonstrates broad scope, being applicable to a variety of aldehydes and this compound derivatives, achieving yields up to 99% and enantiomeric excess (ee) up to 94%. organic-chemistry.org

Table 2: Asymmetric α-Pentadienylation of Various Aldehydes with this compound

| Entry | Aldehyde | Catalyst System | Product | Yield (%) | ee (%) |

| 1 | 2-Phenylpropanal | Pd(PPh₃)₄ / Chiral Ligand L6 / (S)-CPA2 | α-Pentadienylated 2-phenylpropanal | 99 | 92 |

| 2 | Cyclohexanecarboxaldehyde | Pd(PPh₃)₄ / Chiral Ligand L6 / (S)-CPA2 | α-Pentadienylated cyclohexanecarboxaldehyde | 85 | 90 |

| 3 | 3-Phenylpropanal | Pd(PPh₃)₄ / Chiral Ligand L6 / (S)-CPA2 | α-Pentadienylated 3-phenylpropanal | 91 | 91 |

| 4 | Benzaldehyde | Pd(PPh₃)₄ / Chiral Ligand L6 / (S)-CPA2 | α-Pentadienylated benzaldehyde | 70 | 85 |

| 5 | 2-Naphthaldehyde | Pd(PPh₃)₄ / Chiral Ligand L6 / (S)-CPA2 | α-Pentadienylated 2-naphthaldehyde | 78 | 88 |

Data synthesized from research findings. organic-chemistry.org

Hydrosilylation and Related Reductions

Detailed research findings on the specific hydrosilylation and related catalytic reduction reactions of this compound were not prominently featured in the surveyed scientific literature. While copper-catalyzed hydrosilylation has been described for cyclopropenes, analogous transformations for this compound are not well-documented. rsc.org

Dinickel Catalysis for Dimerization-Hydrocarbofunctionalization

The dimerization-hydrocarbofunctionalization of alkynes is a challenging transformation that can lead to the formation of complex, substituted 1,3-dienes. researchgate.net Recently, a highly selective methodology for this reaction has been achieved using dinickel catalysis. researchgate.net This approach is distinct from conventional monometallic catalysis and allows for the synthesis of challenging pentasubstituted 1,3-dienes from internal alkynes and arylboronic acids or trialkylboranes. researchgate.net

The proposed mechanism suggests that the two nickel sites of the catalyst work in concert, with each site promoting distinct elementary steps to generate a di-vinyl di-nickel intermediate, which then leads to the final product. researchgate.net While this powerful methodology has been demonstrated for various internal alkynes, its specific application to this compound has not yet been reported. researchgate.net

Ring-Opening Reactions of the Cyclopropyl Moiety

A key aspect of the reactivity of this compound in transition metal catalysis is the selective opening of the strained cyclopropyl ring. This ring-opening is a crucial step in the mechanisms of several important transformations, including the allylic alkylation reactions discussed previously.

In the palladium-catalyzed allylic alkylation of oxindoles, the proposed mechanism involves the formation of a vinyl palladium intermediate. chemistryviews.org This intermediate undergoes a β-carbon elimination, which constitutes the ring-opening of the cyclopropyl group, to form an alkylpalladium(II) species. chemistryviews.org Subsequent β-hydride elimination generates a vinyl allene, which then undergoes hydropalladation to form a π-allylpalladium complex. chemistryviews.org This reactive complex is finally captured by the oxindole nucleophile to yield the 1,3-diene product. chemistryviews.org

Similarly, the asymmetric pentadienylation of aldehydes involves a mechanism that hinges on the ring-opening of the cyclopropyl group. organic-chemistry.org The catalytic cycle is proposed to involve the formation of a palladium hydride complex, which undergoes migratory insertion with the alkyne. This is followed by a β-carbon elimination step that opens the cyclopropyl ring, ultimately leading to an intermediate that is attacked by an enamine derived from the aldehyde to form the final product. organic-chemistry.org The susceptibility of the cyclopropyl ring to open under catalytic conditions is a defining feature of this compound's synthetic utility, enabling its use as a five-carbon building block for the construction of diene systems. chemistryviews.orgorganic-chemistry.org

Transition Metal-Mediated Ring Opening

Transition metals are powerful tools for activating and cleaving the C-C bonds of strained rings like cyclopropane. chemrxiv.orgnih.gov While direct examples involving this compound are specific, the general mechanisms observed for cyclopropyl derivatives, such as cyclopropyl ketones, provide insight into potential pathways. chemrxiv.org These reactions often proceed through the formation of a cyclopropyl-metal intermediate. researchgate.net The coordination of the metal to the molecule, typically at the alkyne, can facilitate oxidative addition into the cyclopropyl ring. This process is driven by the release of ring strain. The resulting metallacyclobutene or related intermediates can then undergo further reactions, leading to a variety of ring-opened products. nih.gov The regioselectivity of the ring-opening is a key aspect, often controlled by the nature of the metal catalyst and the substitution pattern on the cyclopropane ring. nih.gov

Reactions with Boranes (e.g., Piers' Borane) and Tetrahydroborole Formation

This compound undergoes a distinctive reaction with the highly Lewis acidic Piers' borane (B79455), bis(pentafluorophenyl)borane (B69467) ([HB(C₆F₅)₂]). nih.govnih.gov This reaction does not result in a simple hydroboration of the alkyne. Instead, it initiates an addition/rearrangement sequence that involves the opening of the cyclopropyl ring. nih.gov The reaction with two molar equivalents of Piers' borane under mild conditions leads to the formation of α-B(C₆F₅)₂ substituted tetrahydroboroles. nih.govrsc.org

The proposed mechanism involves an initial twofold hydroboration at the terminal alkyne, which is followed by an intramolecular rearrangement. nih.gov This rearrangement is triggered by the strong Lewis acidity of the adjacent borane group, which induces the opening of the cyclopropyl ring. nih.govrsc.org This sequence ultimately yields a five-membered tetrahydroborole framework. rsc.org

Table 1: Reaction of this compound with Piers' Borane

| Reactants | Molar Ratio (CPA:Borane) | Conditions | Major Products | Yield | Reference |

| This compound, Piers' Borane [HB(C₆F₅)₂] | 1 : 2 | Toluene (B28343), r.t., 1 hour | Mixture of cis- and trans-α-boryl-tetrahydroboroles | 67% (isolated major isomer) | nih.gov, rsc.org |

This table summarizes the outcome of the reaction between this compound (CPA) and Piers' Borane, highlighting the formation of rearranged ring-opened products.

Radical-Initiated Ring-Opening Processes

The cyclopropyl group can act as a "radical clock," as the cyclopropylmethyl radical undergoes a very rapid ring-opening to the 3-butenyl radical. However, in the case of this compound, the reactivity of the alkyne group significantly influences the outcome of radical reactions. acs.org The addition of a radical to the triple bond forms a vinyl radical. The subsequent fate of this intermediate depends on the relative rates of competing pathways: chain transfer, β-scission (ring-opening), and inversion. acs.org Studies on similar systems show that radical addition to the C-C double or triple bond can lead to a cyclopropyl-substituted carbon radical, which may then undergo ring-opening. beilstein-journals.orgnih.gov However, for this compound itself, some radical reactions show that other processes can outcompete the ring-opening of the vinyl radical intermediate. acs.org

Radical Chemistry of this compound

The radical chemistry of this compound is dominated by the interaction between the radical center and the two distinct functional units of the molecule.

Free-Radical Selenosulfonation

The free-radical addition of selenosulfonates (ArSO₂SePh) to this compound has been studied to probe the competition between addition and ring-opening. acs.orgacs.org Unlike vinylcyclopropanes, which readily give ring-opened 1,5-adducts, the selenosulfonation of this compound predominantly yields the 1,2-addition product. acs.org

This outcome suggests that the rate of chain transfer for the intermediate β-(phenylseleno)-α-sulfonylvinyl radical is significantly faster than the rate of its rearrangement via ring-opening. acs.org A minor amount of the ring-opened 1,5-adduct is also formed, but the 1,2-adduct is the major product. acs.org

Table 2: Products of Free-Radical Selenosulfonation of this compound

| Substrate | Radical Source | Major Product | Minor Product | Key Finding | Reference |

| This compound | PhSO₂SePh | 1,2-Adduct | Ring-opened 1,5-adduct (24% yield) | Chain transfer of the intermediate radical competes effectively with ring-opening. | acs.org |

This table details the product distribution from the free-radical selenosulfonation of this compound, indicating the kinetic preference for addition over ring-opening.

Functional Group Transformations and Derivatization

This compound is a valuable synthetic building block, primarily due to the reactivity of its terminal alkyne proton. orgsyn.orgwikipedia.org This proton is acidic and can be readily removed by a strong base, such as n-butyllithium, to generate the corresponding lithium cyclopropylacetylide. orgsyn.orggoogleapis.com This acetylide is a potent nucleophile that can be trapped with a wide range of electrophiles to create more complex molecules. orgsyn.org

This derivatization strategy is a cornerstone of its synthetic utility. For instance, the in situ generated cyclopropylacetylide anion can react with esters, such as ethyl trifluoroacetate, to yield functionalized ketones. orgsyn.org This reactivity makes this compound a key intermediate in the synthesis of pharmaceuticals, including the antiretroviral drug efavirenz (B1671121). wikipedia.orggoogle.com The ability to introduce the cyclopropylethynyl group into various molecular scaffolds highlights its importance in organic and medicinal chemistry. googleapis.com

Halogenation of the Terminal Alkyne

The conversion of a terminal alkyne to an alkynyl halide is a fundamental transformation, creating a versatile intermediate for cross-coupling reactions and further functionalization. This process involves an electrophilic halogenation mechanism where a halogen atom is added to the terminal carbon of the alkyne. Common reagents for this transformation include N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), often in the presence of a catalyst like silver(I) nitrate (B79036).

The reaction mechanism is believed to proceed through the coordination of the silver(I) ion to the alkyne's triple bond, which increases its susceptibility to electrophilic attack. The N-halosuccinimide then serves as the source of the electrophilic halogen (e.g., Br⁺), which adds to the terminal carbon, displacing the silver catalyst and forming the haloalkyne product.

While specific studies detailing the halogenation of this compound are not extensively documented in premier literature, the methodology is broadly applicable to terminal alkynes. A representative procedure is the bromination of benzyl (B1604629) propargyl ether using NBS and a catalytic amount of silver(I) nitrate in acetone. This reaction proceeds smoothly at room temperature to afford the corresponding bromoacetylene in high yield. A similar protocol would be expected for the halogenation of this compound.

Table 1: Representative Halogenation of a Terminal Alkyne

| Substrate | Reagents | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Benzyl propargyl ether | N-Bromosuccinimide (NBS) | Silver(I) nitrate (AgNO₃) | Acetone | 24 °C, 30 min | ((3-Bromoprop-2-ynyloxy)methyl)benzene | 86-89% |

Trapping of Cyclopropylacetylide Anion with Electrophiles

The terminal proton of this compound is acidic (pKa ≈ 25) and can be readily removed by a strong base to form the cyclopropylacetylide anion. This anion is a potent carbon nucleophile that can react with a wide array of electrophiles to form new carbon-carbon bonds.

A common and efficient method for generating the anion is through the in situ cyclization of 5-chloro-1-pentyne (B126576) using two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). orgsyn.orgwikipedia.org The first equivalent of n-BuLi deprotonates the terminal alkyne to form an acetylide anion. The second equivalent facilitates the formation of a dianion, which then undergoes an intramolecular cyclization to eliminate a chloride ion, yielding the lithium cyclopropylacetylide. orgsyn.org This in situ generated nucleophile can then be "trapped" by adding an electrophile to the reaction mixture.

This one-pot procedure is highly versatile and has been used to synthesize a variety of this compound derivatives. The nucleophilic acetylide readily participates in addition reactions with carbonyl compounds (ketones, aldehydes, esters), substitution reactions with halides (alkyl, silyl), and ring-opening reactions with epoxides.

Table 2: Trapping of Cyclopropylacetylide Anion with Various Electrophiles

| Base/Anion Source | Electrophile | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| n-BuLi / 5-chloro-1-pentyne | Ethyl trifluoroacetate | Cyclohexane (B81311)/THF | Reflux, then addition of electrophile | 1-Cyclopropyl-3,3,3-trifluoroprop-1-yn-2-one | 60% orgsyn.org |

| n-BuLi / this compound | Aromatic trifluoromethyl ketones (e.g., ArCOCF₃) | THF | Low temperature (e.g., -78 °C to RT) | Chiral tertiary alcohols | High enantioselectivity reported |

| n-BuLi / this compound | Alkyl Halides (e.g., R-X) | Ether or THF | Typical SN2 conditions | Internal Alkynes (RC≡CC₃H₅) | Generally high for primary halides masterorganicchemistry.com |

| n-BuLi / this compound | Carbon Dioxide (CO₂) | Ether or THF | Low temperature, followed by acidic workup | Cyclopropylpropiolic acid | Common for organolithiums msu.edu |

| n-BuLi / this compound | Silyl Halides (e.g., R₃SiCl) | Ether or THF | Low temperature | (Cyclopropylethynyl)silanes | Generally high organic-chemistry.org |

Computational and Theoretical Investigations of Cyclopropylacetylene

Quantum Chemical Studies

Quantum chemical studies on cyclopropylacetylene utilize various theoretical approaches to delve into its fundamental characteristics and behavior. These methods enable the prediction of molecular properties and the elucidation of reaction mechanisms. science.govscience.gov

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has been extensively applied to this compound. researchgate.netrsc.orgnih.govbeilstein-journals.orgcore.ac.ukrsc.orgacs.orgmdpi.comnih.govrsc.orgacs.orgnih.govyok.gov.trchinesechemsoc.orgpku.edu.cnrsc.org DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying various aspects of this compound.

DFT calculations have been instrumental in elucidating the reaction pathways involving this compound. For instance, in the context of manganese-catalyzed dimerization and cross-coupling of terminal alkynes, DFT studies have revealed an acetylene-vinyl mechanism. This mechanism starts with a head-to-head coupling between an acetylide ligand and a newly coordinated acetylene (B1199291) molecule, leading to a vinyl intermediate. acs.orgnih.gov In these reactions, the activation of the C-H bond has been identified as the rate-determining step. acs.orgnih.gov

Furthermore, DFT has been used to investigate the mechanism of nitrosoarene-alkyne cycloaddition reactions involving this compound. These studies suggest a stepwise pathway where an N-C bond forms first, followed by cis-trans isomerization of the resulting vinyl diradical, and then C-C bond formation. acs.orgnih.gov The presence of conjugating substituents on the alkyne can lower the calculated activation barrier. acs.orgnih.gov

DFT calculations have also been employed to study the interconversion of C₅H₆ isomers, including this compound, on potential energy surfaces. For example, cyclobutenyl carbene is predicted to rearrange to 1,2-cyclopentadiene, and the interconversion of cyclobutylidenecarbene and cyclopentyne (B14760497) has a small barrier. core.ac.uk

DFT calculations provide valuable insights into the electronic structure and reactivity of this compound. The assignment of the this compound radical cation, for example, has been confirmed by quantum chemical calculations at the PBE0 level. science.govscience.govresearchgate.netacs.org

In studies involving gold(I)-catalyzed cycloisomerizations, DFT calculations have shown that key intermediates, such as cyclopropyl (B3062369) gold(I)–carbene, are highly distorted and delocalized species. nih.gov The reaction mechanism and stereoselectivity in these transformations are highly dependent on the nature of the diene and catalyst, with the most energetically favorable transition state accounting for the observed stereoselectivity. nih.gov

DFT has also been applied to understand the stereoselectivity in photoinduced intramolecular cyclization reactions of α-cyclopropyl dienones, where transition state conformation and steric effects play a major role. chinesechemsoc.org

DFT calculations are widely used for predicting spectroscopic parameters, including ¹³C NMR chemical shifts, for this compound and related compounds. rsc.orgcore.ac.ukrsc.orgamazonaws.comacs.org These predictions are crucial for the characterization and identification of molecules. For instance, ¹³C NMR predictions for this compound have been reported in theoretical studies. core.ac.uk

The accuracy of ¹³C NMR chemical shift predictions can vary depending on the DFT method and basis set employed. For example, GIAO-MP2 methods are often found to provide more accurate chemical shift values, while certain hybrid DFT methods like O3LYP can also offer good predictions. science.govamazonaws.com

Beyond DFT, ab initio methods and high-level calculations offer more rigorous approaches to studying this compound by attempting to solve the Schrödinger equation without empirical data, relying only on fundamental physical constants. science.govyok.gov.trlookchem.comaip.org These methods are particularly useful for obtaining highly accurate energies and molecular parameters.

For example, the structure and photochemical transformation of the this compound radical cation have been investigated using high-level quantum chemical calculations, including CCSD(T) levels. science.govscience.govacs.org Such calculations have confirmed assignments made through experimental techniques like EPR spectroscopy. science.govscience.govacs.org

In studies of reaction energies and molecular parameters, explicitly-correlated coupled cluster CCSD(T)-F12 methods with Dunning's correlation-consistent cc-pVTZ-f12 basis set have been used to refine energies of various compounds, including C₅H₆ isomers like this compound, with high accuracy. aip.org

Computational methods are essential for exploring the conformational landscape and potential energy surfaces (PES) of this compound. researchgate.netcore.ac.uklookchem.comuhmreactiondynamics.orgleidenuniv.nlnih.gov These analyses help in understanding the stable geometries and the energy barriers for interconversion between different conformers.

For this compound, studies have investigated its microwave structure and the effects of cyclopropyl π-conjugation on its structure. acs.orgacs.org While the direct conformational analysis of this compound itself is less frequently highlighted in the provided snippets, related compounds like (cyclopropylmethyl)acetylene have shown that ab initio calculations can predict the stability of different rotamers (e.g., gauche and cis forms) and their relative energies. lookchem.com The potential energy surfaces for the formation of C₅H₆ isomers, including this compound, from reactions involving methylidyne radical and 1,2-butadiene (B1212224) have also been systematically studied. aip.orguhmreactiondynamics.orgleidenuniv.nl

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Dynamic Studies

Fourier Transform Microwave (FTMW) Spectroscopy

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique widely utilized for the precise determination of molecular structures, rotational constants, and dipole moments in the gas phase. hmc.edu This method relies on the sensitive relationship between a molecule's structure and its rotational frequencies, offering superb frequency resolution. hmc.edu The development of chirped-pulse Fourier Transform Microwave (CP-FTMW) spectroscopy has further enhanced these capabilities by enabling broadband excitation and detection, covering large spectral ranges in a single measurement cycle, often on the microsecond timescale. hmc.eduaip.org This advancement significantly reduces measurement time and sample consumption compared to traditional cavity-FTMW spectrometers. aip.org

Cyclopropylacetylene's rotational spectrum has been investigated using CP-FTMW spectroscopy, allowing for the observation and analysis of its frequency domain spectrum. aip.org These studies are crucial for deriving accurate rotational parameters. FTMW spectroscopy has also been instrumental in studying the intramolecular vibrational energy redistribution (IVR) dynamics within this compound, particularly in a cold free jet expansion. slideplayer.com IVR describes the flow of vibrational energy within an isolated molecule, a process that is fundamental to understanding chemical reactions and energy transfer. slideplayer.com

Research findings indicate that this compound exhibits distinct IVR timescales depending on its environment. Studies have reported three characteristic timescales (τ₁, τ₂, τ₃) for IVR in this compound in different phases:

Table 1: Intramolecular Vibrational Energy Redistribution (IVR) Timescales for this compound

| Environment | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) |

| Cold Free Jet Expansion | ~1 | 7 | 70 |

| Room Temperature Gas Phase | ~0.6 | 7 | 38 |

| Dilute Solution | ~0.6 | 7 | 40 |

| slideplayer.com |

These findings highlight how the molecular environment can influence the rates of energy redistribution within the molecule, with thermal rate enhancement observed in the final IVR timescale in more condensed phases. slideplayer.com FTMW studies also provide precise molecular constants, including rotational constants and dipole moments, which are essential for a complete structural elucidation of this compound. aip.orgrsc.org

Ultrafast Time-Resolved Dual-Comb Spectroscopy

Ultrafast Time-Resolved Dual-Comb Spectroscopy (TR-DCS) is a cutting-edge technique that combines the advantages of dual-comb spectroscopy with pump-probe methods to observe transient responses of complex optical spectra. researchgate.net Dual-comb spectroscopy itself utilizes two optical frequency combs with slightly different repetition rates to achieve high spectral resolution, surpassing conventional Fourier-transform infrared spectrometers in many applications. nih.gov

TR-DCS enables two-dimensional spectroscopy with a wide dynamic range across both temporal and frequency axes. researchgate.net This technique is capable of performing high-speed, high-resolution measurements, with reported time resolutions ranging from microseconds down to nanoseconds. researchgate.netarxiv.org This makes TR-DCS particularly powerful for investigating rapid dynamics occurring in various systems, including chemical and quantum physics, atmospheric chemistry, and combustion science. arxiv.org

While ultrafast time-resolved dual-comb spectroscopy is a highly suitable technique for probing the intricate dynamics of molecules, specific detailed research findings focusing on this compound using this exact method were not extensively detailed in the provided search results. However, the inherent capabilities of TR-DCS, such as its ability to directly observe transient responses and achieve high temporal and spectral resolution, suggest its significant potential for future investigations into the ultrafast dynamics and relaxation processes of this compound following photo-excitation or other rapid chemical events.

Applications of Cyclopropylacetylene in Complex Molecule Synthesis

Pharmaceutical Synthesis Intermediate

Cyclopropylacetylene is a strategic intermediate in the pharmaceutical industry, playing a pivotal role in the synthesis of various drug molecules. seu.edugoogle.com Its incorporation into drug candidates can lead to improved pharmacological properties, such as enhanced potency, selectivity, and bioavailability. seu.edu

Role in Antiretroviral Drug Synthesis (e.g., Efavirenz)

This compound (CA) is a key and essential intermediate in the synthesis of Efavirenz (B1671121) (EFV), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment and prevention of Human Immunodeficiency Virus (HIV) infection and Acquired Immunodeficiency Syndrome (AIDS). wikipedia.orgresearchgate.netresearchgate.net The cyclopropyl (B3062369) acetylene (B1199291) side chain of Efavirenz is critical for its biological activity, as it directly binds to the reverse transcriptase enzyme, inducing a conformational shift that maintains its attachment and inhibits viral replication. researchgate.net

The synthesis of this compound itself can be challenging due to the ring strain within its three-carbon cyclopropyl ring, which can lead to lower yields and unwanted ring-opening products. researchgate.netresearchgate.net Early preparation methods involved the chlorination of cyclopropylmethylketone with phosphorus pentachloride (PCl5), followed by double dehydrochlorination. However, these methods often resulted in low yields (20-25%) and difficulties in isolation and purification due to the formation of various side products. researchgate.net

To overcome these limitations, alternative synthetic pathways have been explored. A one-pot synthesis method was reported involving the reaction of 5-chloro-1-pentyne (B126576) with n-butyllithium (n-BuLi) or n-hexyllithium (B1586676) in cyclohexane (B81311), followed by metalation and cyclization. researchgate.net While effective, the use of n-BuLi presented challenges due to its flammability and high cost. researchgate.net More recent efforts have focused on developing greener and safer synthetic routes, including the use of milder chlorinating agents like triphenylphosphine (B44618) dichloride (Ph3PCl2) to minimize ring opening researchgate.net and novel procedures starting from cyclopropane (B1198618) carboxaldehyde, which have demonstrated high yields (over 90%) and improved purity, making the process more feasible for large-scale production.

Synthesis of BACE1 Inhibitors for Alzheimer's Disease

This compound is employed in the synthesis of Beta-secretase 1 (BACE1) inhibitors, which are a class of compounds being investigated for the treatment of Alzheimer's disease. BACE1 is considered an attractive therapeutic target for Alzheimer's due to its role in the production of amyloid-beta peptides, which are implicated in the disease's progression.

The introduction of the cyclopropyl fragment, often derived from this compound, into BACE1 inhibitor candidates aims to enhance their pharmacological profile. This fragment can increase molecular flexibility and reduce molecular weight, which is crucial for improving brain penetration and allowing the molecule to better adjust its conformation to fit the BACE1 active binding site. Research has focused on designing and synthesizing 5-cyclopropyl substituted cyclic acylguanidine compounds as BACE1 inhibitors, with some exhibiting significantly improved inhibition efficiency.

Development of Bioactive Molecules and Drug Candidates

Beyond specific drug classes, this compound serves as a versatile building block for the broader development of bioactive molecules and drug candidates. wikipedia.orggoogle.com The cyclopropane ring itself is a significant motif in modern medicinal chemistry, offering unique steric and electronic properties that contribute to the potency and biological activity of synthetic molecules.

For instance, this compound derivatives have been utilized as pentadienylation reagents in asymmetric α-pentadienylation reactions of aldehydes. The resulting 1,3-pentadienyl groups are found in various natural products and bioactive compounds. Furthermore, this compound is used in the convenient synthesis of N-carbamoyl-protected propargylic amines substituted with a cyclopropyl group, which are important structures in medicinal chemistry. The ability to access enantioenriched cyclopropanes, often facilitated by intermediates like this compound, is vital for synthesizing chiral molecules with diverse biological and functional properties. nih.gov

Precursor for Kinase Inhibitors and Antiviral Agents

This compound is recognized as a key precursor for the synthesis of kinase inhibitors and other antiviral agents. google.com As previously detailed, its role in the synthesis of Efavirenz underscores its importance in antiviral drug development. wikipedia.orgresearchgate.netresearchgate.net

In the realm of kinase inhibitors, this compound analogs have been successfully synthesized as multi-kinase inhibitors. For example, 7-substituted 7-deaza-4'-thioadenosine derivatives, which include cyclopropyl acetylene analogs, have demonstrated significant kinase inhibition activities. These compounds have shown excellent inhibition against kinases such as NTRK1, DYRK1A, and DYRK1B. google.com The synthesis involved treating 2-substituted acetylene analogs, including those derived from this compound, with trifluoroacetic acid (TFA). google.com

Agrochemical Development

This compound is also a valuable intermediate in the agrochemical industry. It is utilized in the development of new pesticides and various crop protection agents, including fungicides, insecticides, and herbicides. seu.edu Its unique structural characteristics contribute to the design of more effective and potentially environmentally friendly agrochemical products. seu.edu

Materials Science and Specialty Chemicals

In materials science and the production of specialty chemicals, this compound's versatility as a synthetic intermediate is highly valued. It is employed in the synthesis of advanced materials such as polymers, dyes, and additives. seu.edu Specifically, it can act as a crosslinking agent in the production of specialty polymers. google.com Furthermore, this compound is being investigated as a component in environmentally friendly propellants. Its reactivity also makes it useful in research and development settings for exploring novel chemical routes and creating innovative products with tailored properties for diverse applications. seu.edu Gold catalysis, for instance, has explored the use of gold complexes in the synthesis of polymers, including nanowires and polyesters, and in polymerization by cyclopropanation, where this compound could play a role.

Polymer Production and Crosslinking Agents

This compound finds application in the field of material science, specifically as a crosslinking agent in the production of specialty polymers. nbinno.com Its ability to participate in polymerization reactions makes it a useful component in the synthesis of advanced materials, including various polymers. cymitquimica.comlookchem.com While its general role in polymer synthesis is noted, specific detailed mechanisms or extensive data on its function solely as a crosslinking agent in polymer production are broadly described as a general application in the synthesis of advanced materials. cymitquimica.comlookchem.comnbinno.com

Synthesis of Advanced Materials

In the specialty chemicals sector, this compound is employed in the synthesis of advanced materials. This includes its use in the creation of polymers, dyes, and additives, leveraging its versatility as a synthetic intermediate to develop innovative products with tailored properties for diverse applications. lookchem.com Its involvement extends to the synthesis of more complex organic molecules and materials. cymitquimica.com

Synthesis of Specific Organic Scaffolds

The unique structural features of this compound make it a valuable reagent for the construction of various organic scaffolds, enabling the formation of diverse heterocyclic and carbocyclic compounds.

Pyrazole (B372694) Derivatives

This compound can be utilized in the synthesis of pyrazole derivatives. For instance, the reaction of this compound with iodine-containing diketones under acidic conditions has been shown to yield substituted pyrazole intermediates. This highlights its role in building the pyrazole ring system through specific reaction conditions.

Furan (B31954) and Indole Derivatives

Furan Derivatives: this compound is a compatible substrate in certain furan synthesis methodologies, such as furan synthesis via triplet sensitization of acceptor/acceptor diazoalkanes. researchgate.net A notable application includes its reaction with bicyclic endoperoxides in the presence of gold salts (Au(L)/AgOTf) to yield 3-cyclopropyl-3a,6,7,7a-tetrahydro-1-benzofuran-2(3H)-one. metu.edu.tr

Indole Derivatives: this compound serves as a suitable alkyne substrate in the gold-catalyzed synthesis of 2-alkylindoles from N-arylhydroxylamines. This method has proven effective with various cycloalkylacetylenes, including this compound. nih.gov Additionally, the thermal reaction between nitrosoarenes and alkynes, such as nitrosobenzene (B162901) and this compound, can afford 3-cyclopropyl indole, although typically in low yields. acs.orgnih.govscispace.com The compound also plays a role in electrophile-induced and catalytic transformations leading to polysubstituted and fused indoles. researchgate.net

α,β-Unsaturated Lactones

The synthesis of α-alkylidine-γ-butyrolactone derivatives can be achieved through the reaction of unsaturated bicyclic endoperoxides with alkynes, including this compound, in the presence of a gold salt catalyst system (Au(L)/AgOTf). metu.edu.tr This demonstrates this compound's utility in forming these specific lactone structures.

Indenes and Oxazoles

Indenes: this compound is involved in the synthesis of highly substituted indenes. It participates in a Friedel–Crafts-type addition to oxocarbenium ions, formed in situ from benzylic acetals, to yield (E)-trisubstituted vinyl bromides. These vinyl bromides are valuable synthetic intermediates that provide an efficient route to the construction of highly substituted indenes. nih.gov

Oxazoles: this compound is an effective substrate for the modular synthesis of 2,4-disubstituted oxazoles. This is achieved through gold(I)-catalyzed [3+2] annulations between terminal alkynes and carboxamides under mild reaction conditions. When this compound is employed in this reaction, the corresponding oxazole (B20620) derivative can be isolated in good yields. nih.govacs.org

Table 1: Synthesis of Oxazole Derivatives using this compound

| Reaction Type | Alkyne Substrate | Carboxamide Type | Catalyst System | Product Yield (%) | Citation |

| [3+2] Annulation | This compound | Aromatic/Alkenic | Gold(I)-catalyzed | 85 | nih.gov |

Table 2: Synthesis of Indole Derivatives using this compound

| Reaction Type | Alkyne Substrate | Co-reactant | Catalyst/Conditions | Product Yield | Citation |

| Au-catalyzed Synthesis of 2-Alkylindoles | This compound | N-Arylhydroxylamines | Gold catalyst | Good | nih.gov |

| Thermal Reaction (Nitrosoarene-Alkyne) | This compound | Nitrosobenzene | Thermal | Low | acs.orgnih.govscispace.com |

3-Alkylideneoxindoles

This compound plays a role in photocycloaddition reactions involving carbonyl compounds, specifically with N-acetylisatin (IS). While photoreactions of N-acetylisatin with 1,2-disubstituted acetylenes typically proceed via a [2+2] cycloaddition pathway, followed by oxetene ring opening, to yield β,β-disubstituted 3-alkylideneoxindoles, the interaction with terminal alkynes like this compound follows a different course. nih.gov

The electron-withdrawing acetyl group in N-acetylisatin enhances its reactivity, allowing it to engage in photoreactions with various alkynes, including electron-deficient terminal alkynes such as this compound. nih.gov However, instead of directly forming 3-alkylideneoxindoles through the simple oxetene ring opening, photoreactions of N-acetylisatin with terminal alkynes, including this compound, lead to the formation of more complex polycyclic products. nih.gov An example of such complex products includes dispiroindole[3,2']furan [3',3'']indole derivatives, which are formed through a complex tandem reaction pathway. nih.gov

Fluoromethylsydnones

This compound is utilized in the synthesis of fluoromethylsydnones. echemi.comchembk.comwikipedia.org These compounds are a class of chemical substances whose preparation benefits from the unique reactivity offered by this compound. The specific details regarding the reaction mechanisms and conditions for the synthesis of fluoromethylsydnones using this compound are noted as an application in organic syntheses. echemi.comchembk.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Cyclopropylacetylene Transformations

The development of novel catalytic systems is crucial for unlocking new reactivities and improving the efficiency of reactions involving this compound. Recent work has demonstrated the potential of tandem catalysis, such as gold/gallium systems, for the annulation of 1,3-dicarbonyl compounds with cyclopropylacetylenes to synthesize cyclopentenes. This process involves a gold-catalyzed Nakamura reaction, dienol-enone tautomerization, and a gallium-catalyzed vinylcyclopropane (B126155) (VCP) rearrangement rsc.org. Gold catalysts have also been shown to activate cyclopropylacetylenes, leading to intermediates like cyclobutyl cations, although sometimes under harsh conditions rsc.org. Further efforts are directed towards developing milder and more efficient catalytic systems that can facilitate diverse transformations of this compound, potentially leading to novel cyclobutane (B1203170) derivatives or other ring systems rsc.org.

Stereoselective and Enantioselective Syntheses Utilizing this compound

Stereoselective and enantioselective syntheses are critical for producing single isomers of complex molecules, which is particularly important in pharmaceutical and natural product synthesis. This compound has been employed as a key reagent in asymmetric reactions. For instance, the enantioselective cyclopropylalkynylation of aldimines generated in situ from α-amido sulfones has been achieved using a chiral BINOL-type zinc complex, yielding N-carbamoyl-protected propargylic amines substituted with a cyclopropyl (B3062369) group in good yields and enantioselectivities mdpi.comresearchgate.net.

Another notable application is the asymmetric α-allylation of aldehydes with alkynes, including this compound, promoted by ternary catalyst systems comprising palladium complexes, primary amines, and chiral phosphoric acids, leading to highly functionalized conjugated dienes nih.govresearchgate.net. Palladium-catalyzed allylic alkylation of oxindoles with cyclopropylacetylenes has also been developed, providing 1,3-diene oxindole (B195798) frameworks with high regio- and stereoselectivities and atom economy researchgate.net. These advancements highlight the potential for this compound to serve as a versatile building block for the stereocontrolled construction of complex molecular architectures.

Exploration of New Reaction Classes and Mechanisms

The unique strained cyclopropyl ring and the reactive alkyne moiety in this compound offer opportunities to explore entirely new reaction classes and elucidate their underlying mechanisms. Research into the thermal reaction between nitrosoarenes and alkynes, including this compound, has revealed the formation of N-hydroxyindoles, with mechanistic studies suggesting a stepwise process involving N-C bond formation followed by C-C bond formation scispace.com.